molecular formula C9H13ClO5S B14641671 2-(4-Chlorophenoxy)ethanol;methanesulfonic acid CAS No. 53542-78-2

2-(4-Chlorophenoxy)ethanol;methanesulfonic acid

Cat. No.: B14641671
CAS No.: 53542-78-2
M. Wt: 268.72 g/mol
InChI Key: LZVWUDLUOIXPEN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)ethanol and methanesulfonic acid are two distinct chemical compounds. 2-(4-Chlorophenoxy)ethanol is an organic compound with the molecular formula C8H9ClO2. It is known for its applications in various chemical reactions and industrial processes. Methanesulfonic acid, on the other hand, is an organosulfuric acid with the molecular formula CH3SO3H. It is widely used as a catalyst and in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Chlorophenoxy)ethanol can be synthesized through the reaction of 4-chlorophenol with ethylene oxide. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to facilitate the reaction .

Methanesulfonic acid is produced industrially by the oxidation of dimethyl sulfide with oxygen or nitrogen dioxide. Another method involves the reaction of methanol with sulfur trioxide .

Industrial Production Methods

The industrial production of 2-(4-Chlorophenoxy)ethanol involves the large-scale reaction of 4-chlorophenol with ethylene oxide in the presence of a base. This process is optimized for high yield and purity .

Methanesulfonic acid is produced on an industrial scale using the oxidation of dimethyl sulfide or the reaction of methanol with sulfur trioxide. These methods are chosen for their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)ethanol undergoes various chemical reactions, including:

Methanesulfonic acid is known for its strong acidic properties and can participate in:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenoxy)ethanol is used in scientific research for:

Methanesulfonic acid is used in:

Mechanism of Action

2-(4-Chlorophenoxy)ethanol exerts its effects through its ability to participate in various chemical reactions. Its molecular structure allows it to act as a nucleophile or electrophile, depending on the reaction conditions .

Methanesulfonic acid acts as a strong acid, donating protons in chemical reactions. Its ability to dissolve a wide range of metal salts makes it useful in various industrial applications .

Properties

CAS No.

53542-78-2

Molecular Formula

C9H13ClO5S

Molecular Weight

268.72 g/mol

IUPAC Name

2-(4-chlorophenoxy)ethanol;methanesulfonic acid

InChI

InChI=1S/C8H9ClO2.CH4O3S/c9-7-1-3-8(4-2-7)11-6-5-10;1-5(2,3)4/h1-4,10H,5-6H2;1H3,(H,2,3,4)

InChI Key

LZVWUDLUOIXPEN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC=C1OCCO)Cl

Origin of Product

United States

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